1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine
CAS No.: 22429-12-5
Cat. No.: VC2495242
Molecular Formula: C10H15N2P
Molecular Weight: 194.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22429-12-5 |
---|---|
Molecular Formula | C10H15N2P |
Molecular Weight | 194.21 g/mol |
IUPAC Name | 1,3-dimethyl-2-phenyl-1,3,2-diazaphospholidine |
Standard InChI | InChI=1S/C10H15N2P/c1-11-8-9-12(2)13(11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Standard InChI Key | CYKFZCQRONDMOZ-UHFFFAOYSA-N |
SMILES | CN1CCN(P1C2=CC=CC=C2)C |
Canonical SMILES | CN1CCN(P1C2=CC=CC=C2)C |
Introduction
Chemical Structure and Identification
Molecular Composition and Structure
1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine consists of a five-membered ring with two nitrogen atoms at positions 1 and 3, and a phosphorus atom at position 2. The nitrogen atoms carry methyl substituents, while the phosphorus atom bears a phenyl group. The compound's structure integrates elements of both phosphorus chemistry and heterocyclic chemistry, contributing to its unique reactivity profile and applications in synthesis.
The molecular framework can be understood as a modification of the diazaphospholidine scaffold, which itself represents an important structural motif in organophosphorus chemistry. The presence of the phenyl group on phosphorus provides additional reactivity options compared to similar compounds with different substituents. The nitrogen-phosphorus-nitrogen arrangement creates a reactive center that makes this compound valuable in specific chemical transformations.
Chemical Identifiers and Nomenclature
The compound is systematically identified through various chemical notation systems that allow for precise identification in chemical databases and literature. The official IUPAC name, 1,3-dimethyl-2-phenyl-1,3,2-diazaphospholidine, follows standard nomenclature rules for heterocyclic compounds with multiple heteroatoms .
Table 1: Chemical Identifiers for 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine
Identifier Type | Value |
---|---|
CAS Number | 22429-12-5 |
IUPAC Name | 1,3-dimethyl-2-phenyl-1,3,2-diazaphospholidine |
Molecular Formula | C₁₀H₁₅N₂P |
InChI | InChI=1S/C10H15N2P/c1-11-8-9-12(2)13(11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChIKey | CYKFZCQRONDMOZ-UHFFFAOYSA-N |
SMILES | CN1CCN(P1C2=CC=CC=C2)C |
PubChem CID | 320708 |
MDL Number | MFCD00043134 |
The compound is also known by several synonyms, including Corey-Hopkins reagent (named after the chemists who likely developed its applications), NSC269170, and PCL20F45U6 . These alternative identifiers facilitate cross-referencing across different chemical databases and research publications.
Physical and Chemical Properties
Physical Characteristics
1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine presents as a yellow liquid at standard temperature and pressure . This physical state is important for its handling and application in laboratory settings, as liquid reagents offer certain advantages in terms of measuring, transferring, and mixing with other reaction components. The compound's physical appearance and state play roles in determining appropriate handling procedures and storage conditions.
Table 2: Physical Properties of 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine
Property | Value |
---|---|
Physical State | Liquid |
Color | Yellow |
Molecular Weight | 194.21 g/mol |
Density | 1.06 g/cm³ (at 20°C) |
Boiling Point | 95°C |
Flash Point | 108°C |
Melting Point | Not reported |
The relatively low boiling point of 95°C suggests moderate volatility, which may influence both its storage requirements and application methodologies in laboratory settings . The density value of 1.06 g/cm³ indicates that the compound is slightly denser than water, which can be relevant for extraction or separation procedures involving aqueous layers .
Synthesis and Preparation Methods
Parameter | Specification |
---|---|
Purity | ≥92.0% (by titrimetric analysis) |
Available Package Size | 5 g |
Price Range | ~268-279 € |
Storage Recommendation | Refrigeration |
The commercial availability from multiple suppliers (TCI America, VWR, Cymit Quimica) indicates that this compound has established applications and is part of the standard repertoire of reagents used in certain areas of chemical research .
Applications in Organic Synthesis
Role as a Synthetic Reagent
The designation of 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine as the "Corey-Hopkins reagent" suggests its development and application by prominent organic chemists, likely E.J. Corey and/or collaborators . Phosphorus compounds of this general class often serve as versatile reagents in organic synthesis, particularly in transformations involving carbonyl compounds, olefination reactions, and functional group interconversions.
Diazaphospholidine derivatives are known to participate in various synthetic transformations, including Wittig and Wittig-type reactions, where they can act as phosphorus ylide precursors or related reactive intermediates. The specific substitution pattern in 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine, with nitrogen atoms stabilizing the phosphorus center and a phenyl group providing additional electronic effects, likely contributes to its utility in specific synthetic contexts.
Research Applications
Related Compounds and Derivatives
Oxide Derivative
A closely related compound, 1,3-dimethyl-2-phenyl-1,3,2λ5-diazaphospholidine 2-oxide (CAS: 6226-05-7), represents the oxidized form of the title compound . This derivative contains an additional oxygen atom bonded to the phosphorus center, changing its hybridization and reactivity profile.
Table 4: Comparison of Parent Compound and Oxide Derivative
Property | 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine | 1,3-Dimethyl-2-phenyl-1,3,2λ5-diazaphospholidine 2-oxide |
---|---|---|
CAS Number | 22429-12-5 | 6226-05-7 |
Molecular Formula | C₁₀H₁₅N₂P | C₁₀H₁₅N₂OP |
Molecular Weight | 194.21 g/mol | 210.21 g/mol |
Physical State | Liquid | Not reported |
Structural Difference | P(III) compound | P(V) compound with P=O bond |
The oxide derivative has been the subject of research as documented in Organic and Biomolecular Chemistry (2003) , suggesting scientific interest in understanding the properties, reactivity, and applications of this class of compounds. The oxidation of phosphorus(III) to phosphorus(V) significantly alters the electronic properties and reactivity patterns, which may expand the range of synthetic applications for these structural types.
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